molecular formula C8H17O3P B1624704 2-Diethoxyphosphorylbut-1-ene CAS No. 42329-48-6

2-Diethoxyphosphorylbut-1-ene

Cat. No.: B1624704
CAS No.: 42329-48-6
M. Wt: 192.19 g/mol
InChI Key: WMONNVXBXRQZOV-UHFFFAOYSA-N
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Description

2-Diethoxyphosphorylbut-1-ene: is an organophosphorus compound with the molecular formula C8H17O3P It is characterized by the presence of a phosphoryl group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Diethoxyphosphorylbut-1-ene typically involves the reaction of but-1-ene with diethyl phosphite under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate diethyl phosphite, followed by the addition of but-1-ene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Diethoxyphosphorylbut-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Diethoxyphosphorylbut-1-ene is used as a building block in organic synthesis. It can be incorporated into more complex molecules, serving as a precursor for the synthesis of various organophosphorus compounds.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways involving phosphorus-containing compounds.

Industry: The compound finds applications in the development of flame retardants, plasticizers, and other materials that benefit from the incorporation of phosphorus-containing groups.

Mechanism of Action

The mechanism by which 2-Diethoxyphosphorylbut-1-ene exerts its effects depends on its chemical reactivity. The phosphoryl group can interact with various molecular targets, including enzymes and proteins, through phosphorylation or binding interactions. These interactions can modulate the activity of the target molecules, leading to changes in biochemical pathways.

Comparison with Similar Compounds

    Diethyl phosphite: A precursor in the synthesis of 2-Diethoxyphosphorylbut-1-ene.

    But-1-ene: The hydrocarbon backbone used in the synthesis.

    Phosphonic acids: Oxidation products of this compound.

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of a phosphoryl group with the versatility of a butene backbone. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

2-diethoxyphosphorylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O3P/c1-5-8(4)12(9,10-6-2)11-7-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMONNVXBXRQZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474316
Record name 2-diethoxyphosphorylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42329-48-6
Record name 2-diethoxyphosphorylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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